REACTION_CXSMILES
|
[CH3:1][S:2]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[NH:14][CH:15]2[CH2:20][CH2:19][N:18](C(OC(C)(C)C)=O)[CH2:17][CH2:16]2)[CH:7]=[N:6][CH:5]=1)=[O:3].[ClH:28].CO>>[ClH:28].[CH3:1][S:2]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[NH:14][CH:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[CH:7]=[N:6][CH:5]=1)=[O:3] |f:1.2,3.4|
|
Name
|
Intermediate 79
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)C1=CN=CC2=CC=CC(=C12)NC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl.CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(50° C., 2 hours)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added with methanol (2 ml) and diethyl ether (6 ml)
|
Type
|
CUSTOM
|
Details
|
The deposited precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CS(=O)C1=CN=CC2=CC=CC(=C12)NC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.2 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |